molecular formula C15H17NO3S B3017247 N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1396747-57-1

N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No. B3017247
CAS RN: 1396747-57-1
M. Wt: 291.37
InChI Key: WZJNJAIWDNAHIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various N-substituted benzenesulfonamides has been explored in several studies, with the aim of creating compounds with high biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro and in vivo potency, as demonstrated by their ability to increase kynurenic acid concentration in the hippocampal fluid of rats . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists involved the identification of a novel scaffold for PR antagonists, with the potential for further modification to create selective PR modulators . The synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors also resulted in compounds with higher in vitro activity than their glycine derivative counterparts .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various techniques, including X-ray crystallography and computational methods. For example, the binding of N-substituted benzenesulfonamides to human carbonic anhydrase isoform II was elucidated through X-ray crystallographic studies, revealing insights into their inhibition mechanism . The Schiff base compound (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide was characterized by spectroscopic methods and single-crystal X-ray diffraction, with quantum chemical calculations providing further understanding of its molecular properties .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been investigated in various studies. For instance, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with different reagents led to the formation of novel sulfonamide derivatives, some of which exhibited significant in vitro antitumor activity . The synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved the preparation of key intermediates from substituted benzaldehydes, resulting in compounds with cytotoxic activities and potential as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzenesulfonamides are closely related to their biological activities. For example, the benzenesulfonamide derivatives incorporating flexible triazole moieties were found to be highly effective carbonic anhydrase inhibitors, with some showing significant intraocular pressure lowering activity in an animal model of glaucoma . The study of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide revealed characteristic features of benzenesulfonamide derivatives, such as the twisted conformation of the N-phenyl rings and the formation of dimers via hydrogen bonds in the crystal structure .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

  • Kynurenine Pathway Enzyme Inhibitors : A study by Röver et al. (1997) described the synthesis and biochemical evaluation of N-substituted benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. These compounds were shown to increase kynurenic acid in the brain, suggesting potential for exploring pathological conditions related to this pathway [Röver et al., 1997].

  • Carbonic Anhydrase Inhibitors : Nocentini et al. (2016) reported the synthesis and evaluation of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties as inhibitors of carbonic anhydrase. These compounds demonstrated significant inhibitory activity against several human isoforms of this enzyme, which plays a crucial role in physiological processes like respiration and pH regulation [Nocentini et al., 2016].

  • Endothelin Receptor Antagonists : Research by Murugesan et al. (1998) on biphenylsulfonamides explored the structure-activity relationships of these compounds as endothelin-A receptor selective antagonists. Such antagonists have potential therapeutic applications in managing diseases associated with endothelin, such as hypertension and heart failure [Murugesan et al., 1998].

  • Progesterone Receptor Antagonists : Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. Their work highlights the potential of these compounds in treating conditions like uterine leiomyoma and breast cancer, showcasing the therapeutic versatility of the benzenesulfonamide scaffold [Yamada et al., 2016].

  • Microwave-Assisted Synthesis and Bioevaluation : A study by Gul et al. (2017) on the microwave-assisted synthesis of sulfonamide derivatives highlights the efficiency of this method in producing compounds with significant cytotoxic and enzyme inhibitory activities. Such approaches enhance the exploration of sulfonamides in drug discovery [Gul et al., 2017].

Safety and Hazards

The safety data sheet for benzenesulfonamide indicates that it is harmful if swallowed and may cause central nervous system depression with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .

Future Directions

The future directions for “N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” and its derivatives could involve further exploration of their biological activity as anticancer agents . More research is needed to fully understand their mechanisms of action and potential applications in medicine.

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(13-7-3-1-4-8-13)11-12-16-20(18,19)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJNJAIWDNAHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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